molecular formula C7H10Cl2O3 B2947767 Ethyl 2,2-dichloro-3-oxopentanoate CAS No. 573722-10-8

Ethyl 2,2-dichloro-3-oxopentanoate

Cat. No.: B2947767
CAS No.: 573722-10-8
M. Wt: 213.05
InChI Key: SEIDDURMNZXEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dichloro-3-oxopentanoate is an organic compound with the molecular formula C7H10Cl2O3. It is a derivative of pentanoic acid and contains two chlorine atoms and a keto group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichloro-3-oxopentanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) in the presence of a solvent like benzene or toluene. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloro-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dichloro-3-oxopentanoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.

    Industrial applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloro-3-oxopentanoate involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the keto group make it a versatile compound for various chemical transformations. In biological systems, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dichloro-3-oxopentanoate is unique due to the presence of two chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

ethyl 2,2-dichloro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIDDURMNZXEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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